Cas no 1416439-82-1 ((6,6-Dimethylmorpholin-2-yl)methanol hydrochloride)

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is a chiral morpholine derivative widely used as a key intermediate in pharmaceutical synthesis and organic chemistry research. Its rigid morpholine scaffold and hydroxyl functionality make it a versatile building block for the development of bioactive compounds, particularly in medicinal chemistry applications. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. This compound is valued for its high purity and consistent performance in reactions such as nucleophilic substitutions and coupling processes. Its structural features enable precise modifications, making it useful in the synthesis of potential drug candidates, including CNS-targeting molecules and enzyme inhibitors.
(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride structure
1416439-82-1 structure
Product name:(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride
CAS No:1416439-82-1
MF:C7H16ClNO2
Molecular Weight:181.660441398621
MDL:MFCD22690361
CID:4597629
PubChem ID:71742814

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride 化学的及び物理的性質

名前と識別子

    • (6,6-DIMETHYLMORPHOLIN-2-YL)METHANOL HCL
    • (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride
    • (6,6-dimethylmorpholin-2-yl)methanol;hydrochloride
    • BCP33986
    • SB45628
    • SB45955
    • 2-Morpholinemethanol,6,6-dimethyl-,HCl
    • (6,6-Dimethylmorpholin-2-yl)methanolhydrochloride
    • 1416439-82-1
    • 2-Morpholinemethanol, 6,6-dimethyl-, hydrochloride (1:1)
    • AS-39103
    • AKOS027330665
    • MFCD22690361
    • EN300-257038
    • MDL: MFCD22690361
    • インチ: 1S/C7H15NO2.ClH/c1-7(2)5-8-3-6(4-9)10-7;/h6,8-9H,3-5H2,1-2H3;1H
    • InChIKey: JIPQEJGQWAORNN-UHFFFAOYSA-N
    • SMILES: Cl.O1C(CO)CNCC1(C)C

計算された属性

  • 精确分子量: 181.0869564g/mol
  • 同位素质量: 181.0869564g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 114
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.5

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB447766-250 mg
(6,6-Dimethylmorpholin-2-yl)methanol HCl; .
1416439-82-1
250MG
€518.20 2023-07-18
eNovation Chemicals LLC
Y1235962-1g
2-Morpholinemethanol, 6,6-dimethyl-, hydrochloride (1:1)
1416439-82-1 95%
1g
$795 2024-06-08
TRC
D461418-50mg
(6,6-Dimethylmorpholin-2-yl)methanol Hydrochloride
1416439-82-1
50mg
$ 230.00 2022-06-05
abcr
AB447766-1g
(6,6-Dimethylmorpholin-2-yl)methanol HCl; .
1416439-82-1
1g
€1736.10 2025-02-20
Enamine
EN300-257038-2.5g
(6,6-dimethylmorpholin-2-yl)methanol hydrochloride
1416439-82-1 95%
2.5g
$1654.0 2024-06-18
Alichem
A449037017-5g
(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride
1416439-82-1 97%
5g
2,138.24 USD 2021-06-15
TRC
D461418-10mg
(6,6-Dimethylmorpholin-2-yl)methanol Hydrochloride
1416439-82-1
10mg
$ 70.00 2022-06-05
abcr
AB447766-1 g
(6,6-Dimethylmorpholin-2-yl)methanol HCl; .
1416439-82-1
1g
€1,213.80 2023-07-18
Enamine
EN300-257038-5.0g
(6,6-dimethylmorpholin-2-yl)methanol hydrochloride
1416439-82-1 95%
5.0g
$2446.0 2024-06-18
eNovation Chemicals LLC
Y1235962-250mg
2-Morpholinemethanol, 6,6-dimethyl-, hydrochloride (1:1)
1416439-82-1 95%
250mg
$330 2024-06-08

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride 関連文献

(6,6-Dimethylmorpholin-2-yl)methanol hydrochlorideに関する追加情報

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride: A Comprehensive Overview

The compound (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride (CAS No. 1416439-82-1) is a specialized chemical entity that has garnered attention in various scientific and industrial domains. This compound belongs to the class of morpholine derivatives, which are widely recognized for their versatility in organic synthesis and their applications in pharmaceuticals, agrochemicals, and materials science. The hydrochloride salt form of this compound is particularly significant due to its enhanced solubility and stability, making it a preferred choice in research and development settings.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride. Researchers have explored various methodologies to optimize the production process, ensuring high yields and purity. One notable approach involves the use of asymmetric catalysis to control the stereochemistry of the molecule, which is critical for its biological activity. This has been a focal point in recent studies, as stereochemistry plays a pivotal role in drug design and efficacy.

The structural features of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride make it an attractive candidate for medicinal chemistry applications. The morpholine ring provides a rigid framework that can be further functionalized to enhance bioavailability and target specificity. For instance, the introduction of substituents at specific positions on the ring can modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Recent studies have demonstrated that derivatives of this compound exhibit promising anti-inflammatory and antioxidant activities, suggesting potential therapeutic applications.

In terms of physical properties, (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride exhibits a melting point of approximately 180°C and a boiling point around 350°C under standard conditions. Its solubility in water is moderate, but it shows excellent solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various organic reactions, including nucleophilic substitutions and condensations.

The biological evaluation of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride has revealed its potential as a lead compound in drug discovery. Preclinical studies indicate that it possesses selective inhibitory activity against certain enzymes associated with inflammatory diseases. Furthermore, its ability to penetrate cellular membranes efficiently suggests that it could serve as a carrier for delivering therapeutic agents across biological barriers.

From an environmental perspective, the ecological impact of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride has been assessed through biodegradation studies. Results indicate that it undergoes rapid microbial degradation under aerobic conditions, minimizing its persistence in aquatic ecosystems. This is particularly important for its application in agrochemicals and other industries where environmental safety is a priority.

In conclusion, (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride (CAS No. 1416439-82-1) stands out as a versatile and promising compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methods and biological evaluations, position it as a valuable tool in both academic research and industrial development.

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